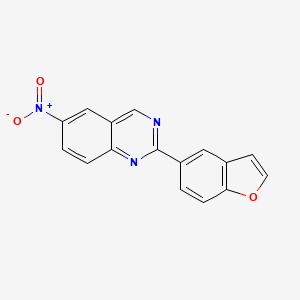![molecular formula C8H6O3S B13874799 Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)
Methyl thieno[2,3-b]furan-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl thieno[2,3-b]furan-5-carboxylate is a heterocyclic compound that features a fused ring system combining thiophene and furan moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl thieno[2,3-b]furan-5-carboxylate typically involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. The reaction conditions include the use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and copper(I) thiophene-2-carboxylate, with potassium phosphate as the base and tert-butanol as the solvent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the one-pot synthesis approach mentioned above is scalable and can be optimized for industrial applications. The use of environmentally friendly reagents and catalysts is emphasized to ensure sustainable production processes .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl thieno[2,3-b]furan-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Methyl thieno[2,3-b]furan-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of methyl thieno[2,3-b]furan-5-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. Its unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Methyl 2-furoate: Another furan derivative with similar structural features.
Thieno[3,2-b]furan compounds: Compounds with a similar fused ring system but different substitution patterns.
Thiophene derivatives: Compounds containing the thiophene ring, which share some chemical properties with methyl thieno[2,3-b]furan-5-carboxylate .
Uniqueness: this compound is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H6O3S |
|---|---|
Poids moléculaire |
182.20 g/mol |
Nom IUPAC |
methyl thieno[2,3-b]furan-5-carboxylate |
InChI |
InChI=1S/C8H6O3S/c1-10-7(9)6-4-5-2-3-11-8(5)12-6/h2-4H,1H3 |
Clé InChI |
HWDZDNGGLNJULP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(S1)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)
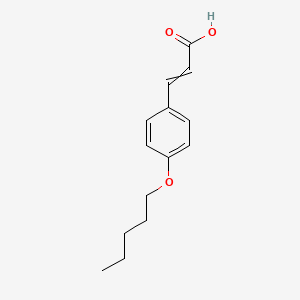
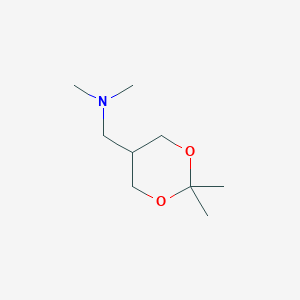
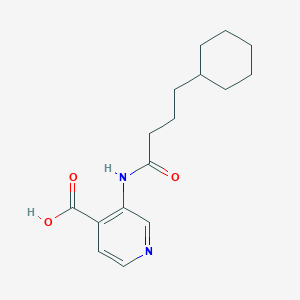

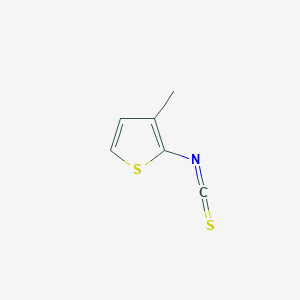
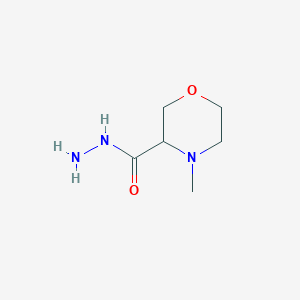
![tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate](/img/structure/B13874753.png)
![phenyl N-[4-(1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13874763.png)
![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)

